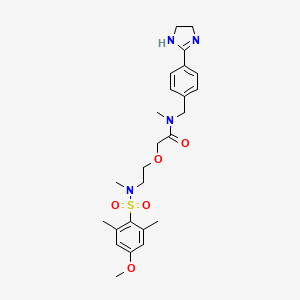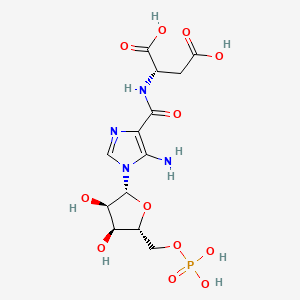
SB 218795
Overview
Description
SB 218795: is a potent and selective non-peptide antagonist of the neurokinin-3 receptor. It has a high affinity for the human neurokinin-3 receptor, with a dissociation constant of 13 nanomolar. This compound is known for its ability to inhibit neurokinin-3 receptor-mediated pupillary constriction in rabbits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 218795 involves the formation of a 2-phenyl-4-quinolinecarboxamide structure. The key steps include the formation of the quinoline ring and subsequent functionalization to introduce the phenyl and carboxamide groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: SB 218795 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxamide and phenyl groups. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and reagents for functional group transformations. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
SB 218795 is widely used in scientific research to study the physiological and pathophysiological roles of the neurokinin-3 receptor in central nervous system-modulated behaviors. It is also used to investigate the mechanisms of neurokinin-3 receptor-mediated processes, such as pupillary constriction and other neurophysiological responses .
Mechanism of Action
SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .
Comparison with Similar Compounds
SB 222200: Another neurokinin-3 receptor antagonist with similar selectivity and potency.
Osanetant: A non-peptide antagonist of the neurokinin-3 receptor with a different chemical structure but similar pharmacological effects.
Talnetant: A selective neurokinin-3 receptor antagonist used in research for its effects on neurokinin-3 receptor-mediated processes
Uniqueness: SB 218795 is unique due to its high selectivity for the neurokinin-3 receptor over other neurokinin receptors, such as neurokinin-1 and neurokinin-2 receptors. This selectivity makes it a valuable tool for studying the specific roles of the neurokinin-3 receptor in various physiological and pathophysiological processes .
Properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQXQJZIHWLIN-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938539 | |
| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-53-1 | |
| Record name | SB-218795 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















